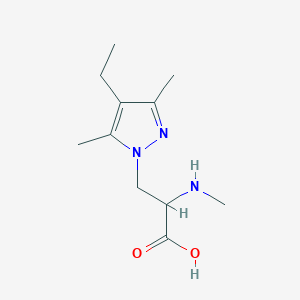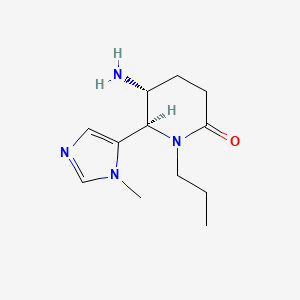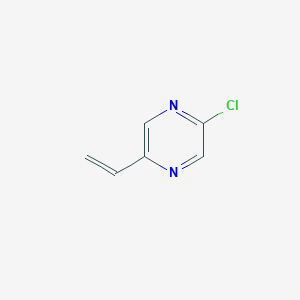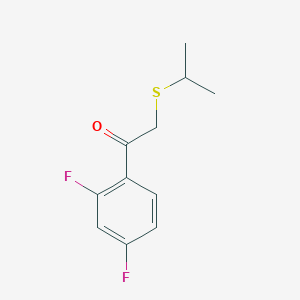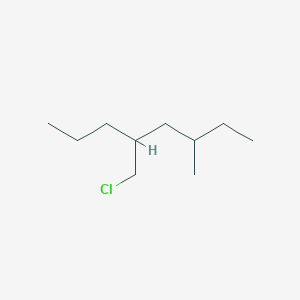
5-(Chloromethyl)-3-methyloctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-3-methyloctane: is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to the fifth carbon of a 3-methyloctane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-methyloctane typically involves the chlorination of 3-methyloctane. One common method is the free radical chlorination, where 3-methyloctane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator like benzoyl peroxide. The reaction proceeds through the formation of a radical intermediate, which then reacts with chlorine to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the controlled addition of chlorine to 3-methyloctane in a reactor, with careful monitoring of temperature and reaction time to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-(Chloromethyl)-3-methyloctane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of 5-methyl-3-methyloctane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution: 5-(Hydroxymethyl)-3-methyloctane, 5-(Cyanomethyl)-3-methyloctane.
Oxidation: 5-(Hydroxymethyl)-3-methyloctane, 5-(Carboxymethyl)-3-methyloctane.
Reduction: 5-Methyl-3-methyloctane.
科学研究应用
Chemistry: 5-(Chloromethyl)-3-methyloctane is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as precursors for the synthesis of bioactive compounds with antimicrobial, antifungal, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of 5-(Chloromethyl)-3-methyloctane primarily involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and synthesis processes.
Molecular Targets and Pathways: In biological systems, alkylating agents like this compound can interact with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to modifications in the structure and function of these biomolecules, which is the basis for its potential therapeutic applications.
相似化合物的比较
5-(Bromomethyl)-3-methyloctane: Similar in structure but with a bromine atom instead of chlorine.
5-(Iodomethyl)-3-methyloctane: Contains an iodine atom in place of chlorine.
5-(Hydroxymethyl)-3-methyloctane: The chlorine atom is replaced by a hydroxyl group.
Uniqueness: 5-(Chloromethyl)-3-methyloctane is unique due to its specific reactivity profile. The presence of the chloromethyl group makes it a versatile intermediate for various chemical reactions, offering a balance between reactivity and stability. This makes it particularly useful in synthetic organic chemistry and industrial applications.
属性
分子式 |
C10H21Cl |
|---|---|
分子量 |
176.72 g/mol |
IUPAC 名称 |
5-(chloromethyl)-3-methyloctane |
InChI |
InChI=1S/C10H21Cl/c1-4-6-10(8-11)7-9(3)5-2/h9-10H,4-8H2,1-3H3 |
InChI 键 |
CQPZBZPPCXNXFA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC(C)CC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)



![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)


